molecular formula C3H8NO5P B10760137 [2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid CAS No. 104752-57-0

[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid

Cat. No.: B10760137
CAS No.: 104752-57-0
M. Wt: 169.07 g/mol
InChI Key: NBAIGNUEKZLOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid (C₃H₈NO₅P) is a phosphonic acid derivative characterized by a unique substitution pattern. Its structure includes a phosphonic acid group (PO₃H₂) linked to an ethyl chain bearing a formyl-hydroxy-amino (-N(OH)C=O) moiety . The SMILES notation (O=P(O)(O)CCN(O)C=O) and InChi identifier confirm this arrangement, which combines polar functional groups (hydroxy, amino, formyl) with the acidic phosphonic group.

Properties

CAS No.

104752-57-0

Molecular Formula

C3H8NO5P

Molecular Weight

169.07 g/mol

IUPAC Name

2-[formyl(hydroxy)amino]ethylphosphonic acid

InChI

InChI=1S/C3H8NO5P/c5-3-4(6)1-2-10(7,8)9/h3,6H,1-2H2,(H2,7,8,9)

InChI Key

NBAIGNUEKZLOMI-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(O)O)N(C=O)O

Origin of Product

United States

Biological Activity

[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid (chemical formula: C3H8NO5P) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a formyl group, a hydroxyl group, and an amino group, all of which contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC3H8NO5P
Molecular Weight169.07 g/mol
IUPAC Name2-(Formylamino)-2-hydroxyethylphosphonic acid
CAS Number446273

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to phosphonate metabolism. The presence of the phosphonic acid moiety allows it to mimic natural substrates, thus interfering with enzymatic processes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on enzymes such as:

  • Alkaline Phosphatase : This enzyme plays a crucial role in dephosphorylation processes. Inhibitors like this compound can provide insights into metabolic regulation and potential therapeutic applications.
  • Phospholipase A2 : Inhibiting this enzyme may have implications in inflammation and pain management, as it is involved in the release of arachidonic acid, a precursor for inflammatory mediators.

Antimicrobial Activity

Recent studies have suggested that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains has been documented, indicating potential applications in antibiotic development.

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial activity of this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
  • Mechanism of Action : It was hypothesized that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Potential Therapeutic Uses

Given its biological activity, this compound could be explored for various therapeutic applications:

  • Antibiotic Development : With rising antibiotic resistance, compounds like this one offer a promising avenue for new drug discovery.
  • Enzyme Modulators : Its ability to inhibit specific enzymes positions it as a candidate for treating diseases related to metabolic dysregulation.

Research Findings

A comprehensive review of literature reveals diverse applications and ongoing research into the biological activities of phosphonic acids:

  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound are essential for understanding its therapeutic potential.
  • Synthesis and Derivatives : Ongoing research focuses on synthesizing derivatives with enhanced biological activity or reduced toxicity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonic Acids

Substituent-Based Comparisons

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Applications/Properties Evidence Source
[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid Formyl-hydroxy-amino-ethyl Biochemical interactions (e.g., enzyme inhibition ), potential metal chelation
2-Chloro-ethyl-phosphonic acid Chloroethyl Plant growth regulation (high depressant activity)
Vinyl phosphonic acid (VPA) Vinyl Surface functionalization, polymer synthesis
Phenyl phosphonic acid (PPA) Phenyl Hybrid nanomaterials (e.g., TiO₂ composites )
MeO-2PACz Methoxy-carbazole-ethyl Hole-transport materials in solar cells
Phosphonocarboxylic acid (HO₃PCH₂-C₆H₄-COOH) Carboxylic acid + phosphonic acid Metal-organic frameworks (MOFs)

Key Observations :

  • Bioactivity: 2-Chloro-ethyl-phosphonic acid exhibits stronger plant growth inhibition compared to coumarin derivatives, suggesting halogen substituents enhance biological activity . In contrast, the formyl-hydroxy-amino group in the target compound may enable enzyme interactions (e.g., TPI1 inhibition ).
  • Materials Science: Aromatic phosphonic acids (e.g., PPA) improve surface adhesion in nanocomposites , while carbazole-based derivatives (MeO-2PACz) optimize interfacial contact in solar cells due to compact substituents . The target compound’s bulkier formyl-hydroxy-amino group may limit monolayer formation but could offer unique hydrogen-bonding capabilities.
  • Metal Coordination: Phosphonocarboxylic acids form layered or chain structures with metals via dual functional groups . The target compound’s amino and hydroxy groups could act as alternative chelation sites, though direct comparisons are lacking.

Physicochemical and Environmental Properties

Table 2: Property Comparisons
Property This compound 2-Chloro-ethyl-phosphonic acid Vinyl phosphonic acid
Solubility High (polar groups) Moderate (chloroethyl reduces polarity) Low (hydrophobic vinyl)
Toxicity Likely lower (no halogen) High (chloroethyl may be toxic ) Variable (depends on application)
Environmental Persistence Potentially biodegradable Persistent (organophosphate esters ) Stable in polymers

Key Observations :

  • The target compound’s polar substituents (hydroxy, amino) likely enhance water solubility compared to halogenated or aromatic analogs .
  • Chlorinated derivatives (e.g., 2-chloro-ethyl-phosphonic acid) are associated with environmental persistence and toxicity, as seen in flame-retardant organophosphates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.